3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline
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Overview
Description
3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline is a compound that features a naphthoimidazole core structure. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline is the C522 residue of p97 . This compound has been shown to retain selectivity among the complicated whole proteome . Other potential targets include Syk , which is closely related to the occurrence and development of hematological malignancies , and microtubule assembly formation in certain cell lines .
Mode of Action
The compound interacts with its targets primarily through inhibition . For instance, it inhibits the microtubule assembly formation .
Pharmacokinetics
It is known that imidazole, a core structure in this compound, is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of microtubule assembly formation and the induction of apoptosis in certain cell lines . It also demonstrated significant antiproliferative activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline typically involves the condensation of naphthoquinone with an appropriate amine under acidic or basic conditions. One common method includes the reaction of 2-naphthylamine with glyoxal and ammonium acetate in ethanol, followed by cyclization to form the imidazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the imidazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 2-(1H-imidazol-2-yl)aniline
- 1H-naphtho[2,3-d]imidazole
Uniqueness
3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline is unique due to its naphthoimidazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and drugs .
Properties
IUPAC Name |
3-(1H-benzo[f]benzimidazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-14-7-3-6-13(8-14)17-19-15-9-11-4-1-2-5-12(11)10-16(15)20-17/h1-10H,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDKTHFYGXJVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC(=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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